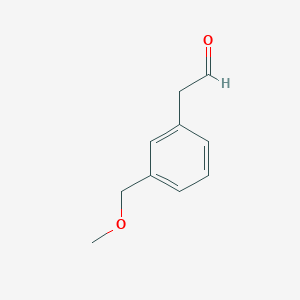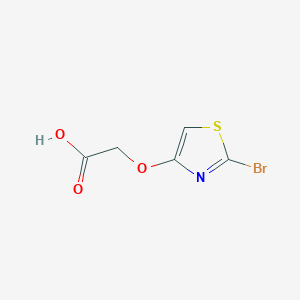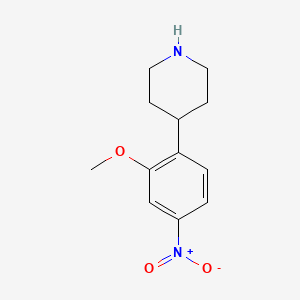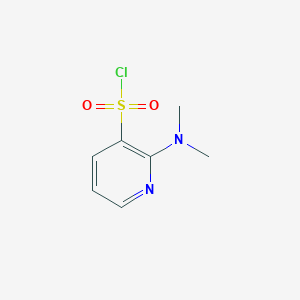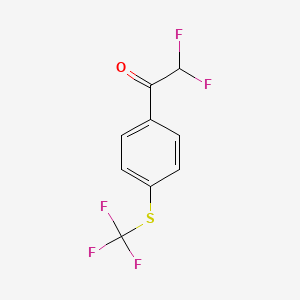
2,2-Difluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one typically involves the introduction of difluoro and trifluoromethyl groups onto an aromatic ketone framework. One common method includes the reaction of 4-(trifluoromethylthio)benzaldehyde with difluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the fluorinated groups and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2-Difluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can modulate enzyme activity by binding to active sites or altering protein conformation. The difluoro group contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4’- (Trifluoromethyl)acetophenone: Similar structure but lacks the difluoro group.
2,2-Difluoro-1-(2-methyl-4-(trifluoromethyl)phenyl)ethanone: Contains a methyl group instead of a sulfanyl group.
2-Chloro-2,2-difluoro-1-phenylethan-1-ol: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
2,2-Difluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct chemical properties such as enhanced stability, reactivity, and lipophilicity. These features make it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H5F5OS |
|---|---|
Molecular Weight |
256.19 g/mol |
IUPAC Name |
2,2-difluoro-1-[4-(trifluoromethylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5F5OS/c10-8(11)7(15)5-1-3-6(4-2-5)16-9(12,13)14/h1-4,8H |
InChI Key |
VEIFLOBGRJKUOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


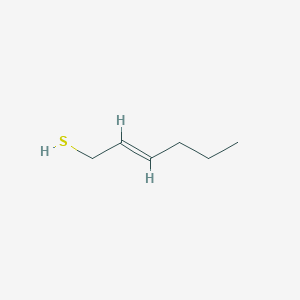



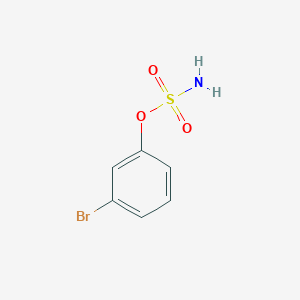
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B13591612.png)
